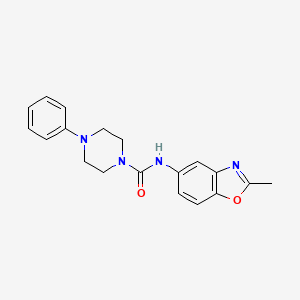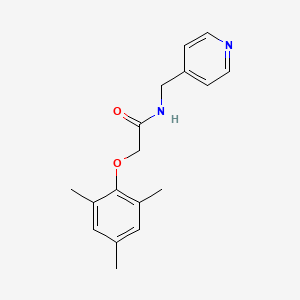
N-(2-methyl-1,3-benzoxazol-5-yl)-4-phenyl-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-1,3-benzoxazol-5-yl)-4-phenyl-1-piperazinecarboxamide, also known as MBZP, is a chemical compound that belongs to the class of benzoxazole derivatives. It has been widely studied for its potential pharmacological properties and has shown promising results in various scientific research applications.
作用機序
The exact mechanism of action of N-(2-methyl-1,3-benzoxazol-5-yl)-4-phenyl-1-piperazinecarboxamide is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitter systems in the brain, including the serotonergic, noradrenergic, and GABAergic systems. It is also believed to modulate the activity of voltage-gated ion channels, including sodium and calcium channels.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including:
1. Increased levels of serotonin and norepinephrine in the brain.
2. Modulation of GABA receptor activity.
3. Modulation of voltage-gated ion channels, including sodium and calcium channels.
4. Inhibition of the reuptake of serotonin and norepinephrine.
5. Inhibition of the activity of monoamine oxidase (MAO), an enzyme that is involved in the metabolism of neurotransmitters.
実験室実験の利点と制限
N-(2-methyl-1,3-benzoxazol-5-yl)-4-phenyl-1-piperazinecarboxamide has a number of advantages and limitations for lab experiments. Some of the advantages include:
1. It is relatively easy to synthesize.
2. It has been extensively studied for its pharmacological properties.
3. It has shown promising results in various scientific research applications.
Some of the limitations include:
1. It is not widely available commercially.
2. It is relatively expensive to synthesize.
3. It has not been extensively studied in humans.
将来の方向性
There are a number of future directions for the study of N-(2-methyl-1,3-benzoxazol-5-yl)-4-phenyl-1-piperazinecarboxamide. Some of these include:
1. Further studies on the mechanism of action of this compound.
2. Studies on the pharmacokinetics and pharmacodynamics of this compound in humans.
3. Studies on the potential therapeutic applications of this compound in the treatment of depression, anxiety, and epilepsy.
4. Studies on the potential side effects and toxicity of this compound.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. It has potential pharmacological properties, including antidepressant, anxiolytic, and anticonvulsant activity. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of N-(2-methyl-1,3-benzoxazol-5-yl)-4-phenyl-1-piperazinecarboxamide involves the reaction of 2-methyl-1,3-benzoxazole-5-carboxylic acid with 4-phenyl-1-piperazinecarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white solid with a melting point of 202-204°C.
科学的研究の応用
N-(2-methyl-1,3-benzoxazol-5-yl)-4-phenyl-1-piperazinecarboxamide has been extensively studied for its potential pharmacological properties. It has shown promising results in various scientific research applications, including:
1. Antidepressant activity: this compound has been shown to exhibit antidepressant-like effects in animal models of depression. It acts by increasing the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of mood.
2. Anxiolytic activity: this compound has also been shown to exhibit anxiolytic-like effects in animal models of anxiety. It acts by modulating the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of anxiety.
3. Anticonvulsant activity: this compound has been shown to exhibit anticonvulsant activity in animal models of epilepsy. It acts by modulating the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
特性
IUPAC Name |
N-(2-methyl-1,3-benzoxazol-5-yl)-4-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-14-20-17-13-15(7-8-18(17)25-14)21-19(24)23-11-9-22(10-12-23)16-5-3-2-4-6-16/h2-8,13H,9-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGJBTCQXSKOTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)NC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5802602.png)

![ethyl 4-[({[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate](/img/structure/B5802610.png)


![ethyl 2-[(methoxycarbonyl)amino]benzoate](/img/structure/B5802635.png)


![2-[(cyclopropylcarbonyl)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5802664.png)
![4-nitrobenzaldehyde [1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]hydrazone](/img/structure/B5802665.png)


![1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-benzimidazole](/img/structure/B5802696.png)
